Cas no 1823037-19-9 (4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde)

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde is a heterocyclic compound featuring a fused cyclopentane-oxazole structure with an aldehyde functional group. This molecule is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the construction of complex pharmacophores and chiral scaffolds. The presence of both oxazole and aldehyde moieties enables diverse reactivity, including nucleophilic additions and cyclization reactions, making it valuable for the synthesis of biologically active compounds. Its rigid bicyclic framework may also contribute to stereochemical control in asymmetric synthesis. The compound is typically handled under controlled conditions due to the reactivity of the aldehyde group.
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde structure
1823037-19-9 structure
Product name:4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
CAS No:1823037-19-9
MF:C7H9NO2
Molecular Weight:139.151861906052
CID:6419330
PubChem ID:14743847

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
    • 3AH,4H,5H,6H,6AH-CYCLOPENTA[D][1,2]OXAZOLE-3-CARBALDEHYDE
    • EN300-7455592
    • 1823037-19-9
    • インチ: 1S/C7H9NO2/c9-4-6-5-2-1-3-7(5)10-8-6/h4-5,7H,1-3H2
    • InChIKey: POIRGZWXTGKTOW-UHFFFAOYSA-N
    • SMILES: O1C2CCCC2C(C=O)=N1

計算された属性

  • 精确分子量: 139.063328530g/mol
  • 同位素质量: 139.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7Ų
  • XLogP3: 0.6

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7455592-0.5g
3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
1823037-19-9 95.0%
0.5g
$702.0 2025-03-11
Enamine
EN300-7455592-1.0g
3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
1823037-19-9 95.0%
1.0g
$900.0 2025-03-11
Enamine
EN300-7455592-2.5g
3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
1823037-19-9 95.0%
2.5g
$1763.0 2025-03-11
Enamine
EN300-7455592-0.05g
3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
1823037-19-9 95.0%
0.05g
$209.0 2025-03-11
Enamine
EN300-7455592-0.1g
3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
1823037-19-9 95.0%
0.1g
$312.0 2025-03-11
Enamine
EN300-7455592-10.0g
3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
1823037-19-9 95.0%
10.0g
$3868.0 2025-03-11
Enamine
EN300-7455592-0.25g
3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
1823037-19-9 95.0%
0.25g
$444.0 2025-03-11
Enamine
EN300-7455592-5.0g
3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
1823037-19-9 95.0%
5.0g
$2608.0 2025-03-11

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde 関連文献

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehydeに関する追加情報

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde (CAS No. 1823037-19-9)

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde, also known by its CAS registry number CAS 1823037-19-9, is a unique organic compound with a complex structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic aldehydes and is characterized by its fused ring system and aldehyde functional group. The molecule's structure consists of a cyclopentane ring fused with a [1,2]oxazole ring system, making it a derivative of the broader class of oxazoles.

The synthesis of 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole derivatives has been explored in recent studies due to their potential as building blocks in drug discovery and materials science. Researchers have employed various methodologies to construct this framework, including ring-closing metathesis and oxidative cyclization strategies. These methods have not only improved the efficiency of synthesis but also opened avenues for the exploration of related compounds with diverse substituents.

The aldehyde functional group in CAS 1823037-19-9 plays a crucial role in its reactivity and applications. Aldehydes are known for their ability to undergo nucleophilic addition reactions and are widely used in organic synthesis for constructing complex molecules. In the case of this compound, the aldehyde group can participate in reactions such as condensation (e.g., aldol reactions) and protection/deprotection strategies. Recent studies have highlighted the utility of this compound as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.

From a biological standpoint, 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole derivatives have shown promise in various assays targeting enzyme inhibition and receptor modulation. For instance, researchers have reported that certain analogs exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways. These findings suggest that the compound may serve as a lead structure for developing novel anti-inflammatory agents.

The structural versatility of CAS 1823037-19-9 has also made it an interesting candidate for materials science applications. The fused ring system provides rigidity and stability to the molecule while allowing for functionalization at various positions. This property is particularly valuable in the design of advanced materials such as coordination polymers and supramolecular assemblies.

In terms of chemical stability and reactivity profiles,4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole exhibits behavior consistent with typical heterocyclic compounds. The oxazole ring contributes electron-withdrawing effects that enhance the electrophilicity of the aldehyde group while stabilizing adjacent substituents through conjugation effects.

The latest research on this compound has focused on its potential role in green chemistry practices. Scientists are exploring ways to synthesize this compound using environmentally friendly conditions such as catalytic asymmetric synthesis or biocatalytic methods.

In conclusion,CAS 1823037-19-9, or4,5,6,6a-Tetrahydro-aH-cyclopenta[d][ ]oxazole--carbaldehyde , represents an intriguing molecule with diverse applications across multiple disciplines within chemistry and biology.

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